molecular formula C13H16N2O5S B5500427 Oxo{[4-(piperidin-1-ylsulfonyl)phenyl]amino}acetic acid

Oxo{[4-(piperidin-1-ylsulfonyl)phenyl]amino}acetic acid

Cat. No.: B5500427
M. Wt: 312.34 g/mol
InChI Key: HYNNUTZFFRSPSA-UHFFFAOYSA-N
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Description

Oxo{[4-(piperidin-1-ylsulfonyl)phenyl]amino}acetic acid is a useful research compound. Its molecular formula is C13H16N2O5S and its molecular weight is 312.34 g/mol. The purity is usually 95%.
The exact mass of the compound oxo{[4-(1-piperidinylsulfonyl)phenyl]amino}acetic acid is 312.07799279 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Mannich Bases and Electrochemical Studies

A study detailed the synthesis of novel Mannich bases bearing pyrazolone moiety, which involved oxo{[4-(1-piperidinylsulfonyl)phenyl]amino}acetic acid derivatives synthesized through the Mannich reaction. These compounds were characterized and analyzed for their electrochemical behavior using polarography and cyclic voltammetry, offering insights into their potential applications in electrochemical devices and sensors. The study highlights the relevance of oxo{[4-(1-piperidinylsulfonyl)phenyl]amino}acetic acid derivatives in synthesizing new compounds with significant electrochemical properties K. Naik et al., 2013.

Antibacterial Studies

Another research focused on the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showcasing oxo{[4-(1-piperidinylsulfonyl)phenyl]amino}acetic acid's role in developing compounds with potential antibacterial applications. The study elucidated the structures of these compounds and evaluated their efficacy against various Gram-negative and Gram-positive bacteria, indicating the compound's significance in the field of antibacterial drug development H. Khalid et al., 2016.

Biological Evaluation and Enzyme Inhibition

Further research into 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, derived from oxo{[4-(1-piperidinylsulfonyl)phenyl]amino}acetic acid, involved their synthesis and evaluation against the butyrylcholinesterase (BChE) enzyme. Molecular docking studies provided insights into the compound's potential as a lead for developing enzyme inhibitors, highlighting its application in designing new therapeutic agents for diseases related to enzyme dysfunction H. Khalid et al., 2016.

Oxidative Metabolites in Plant Biology

In plant biology, studies on oxidative metabolites of indole-3-acetic acid from Arabidopsis thaliana have provided evidence for oxo{[4-(1-piperidinylsulfonyl)phenyl]amino}acetic acid derivatives' roles in plant growth and development processes. These studies contribute to understanding the metabolic pathways involving oxo{[4-(1-piperidinylsulfonyl)phenyl]amino}acetic acid and its derivatives in plants, offering insights into plant biology and potential agricultural applications Kenji Kai et al., 2007.

Safety and Hazards

The compound has been classified as an eye irritant, skin irritant, and may cause respiratory irritation . The safety information includes the following hazard statements: H315 - H319 - H335 .

Properties

IUPAC Name

2-oxo-2-(4-piperidin-1-ylsulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5S/c16-12(13(17)18)14-10-4-6-11(7-5-10)21(19,20)15-8-2-1-3-9-15/h4-7H,1-3,8-9H2,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNNUTZFFRSPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.